1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3
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Description
“1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3” is a specialty product for proteomics research . It has a molecular weight of 313.45 and a molecular formula of C20H23D3N2O .
Synthesis Analysis
This compound is an intermediate in the preparation of Alfentanil and Sufentanil Citrate . It plays a crucial role in the synthesis of these potent analgesic drugs .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C20H23D3N2O . This indicates that it contains 20 carbon atoms, 23 hydrogen atoms, 3 deuterium atoms (a stable isotope of hydrogen), 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
As an intermediate, “this compound” is involved in the chemical reactions that lead to the formation of Alfentanil and Sufentanil Citrate . These reactions are part of the larger process of synthesizing these analgesic drugs .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 313.45, and its molecular formula is C20H23D3N2O . Further physical and chemical properties were not found in the search results.Mechanism of Action
While the specific mechanism of action of “1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3” is not mentioned in the search results, it is known to be an intermediate in the synthesis of Alfentanil and Sufentanil Citrate . These drugs are potent analgesics, suggesting that this compound contributes to their pain-relieving effects .
Properties
IUPAC Name |
1-benzyl-N-phenyl-4-(trideuteriomethoxymethyl)piperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-23-17-20(21-19-10-6-3-7-11-19)12-14-22(15-13-20)16-18-8-4-2-5-9-18/h2-11,21H,12-17H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUUEBUUMUYSIY-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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